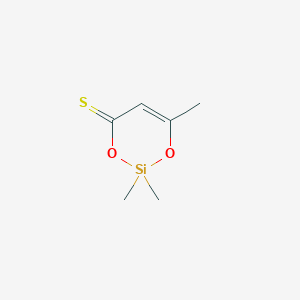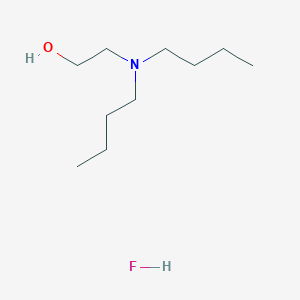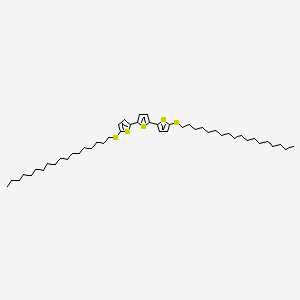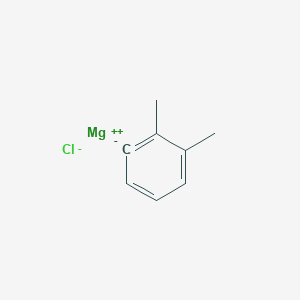![molecular formula C26H22F5N4O6- B14249569 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate CAS No. 185756-46-1](/img/structure/B14249569.png)
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl diazenyl group, a pentafluorocyclohexadienyl moiety, and an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate typically involves multiple steps:
Formation of the nitrophenyl diazenyl intermediate: This step involves the diazotization of 4-nitroaniline followed by coupling with an appropriate aromatic amine.
Introduction of the pentafluorocyclohexadienyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where the nitrophenyl diazenyl intermediate reacts with a pentafluorocyclohexadienyl halide.
Esterification: The final step involves the esterification of the resulting compound with 4-oxobutanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl diazenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl diazenyl group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes involving nitrophenyl diazenyl groups.
Industry
Dyes and Pigments: The compound’s structure suggests potential use in the development of new dyes and pigments with specific color properties.
Catalysts: May serve as a ligand in the development of new catalytic systems.
Mechanism of Action
The mechanism of action of 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate involves its interaction with molecular targets through its nitrophenyl diazenyl and pentafluorocyclohexadienyl groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate: Similar in structure but with variations in the substituents on the aromatic rings.
4-({1-[2-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
The unique combination of the nitrophenyl diazenyl group, pentafluorocyclohexadienyl moiety, and oxobutanoate ester in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
185756-46-1 |
|---|---|
Molecular Formula |
C26H22F5N4O6- |
Molecular Weight |
581.5 g/mol |
IUPAC Name |
4-[1-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl]oxy-4-oxobutanoate |
InChI |
InChI=1S/C26H23F5N4O6/c1-2-34(17-7-3-15(4-8-17)32-33-16-5-9-18(10-6-16)35(39)40)14-13-26(41-20(38)12-11-19(36)37)24(30)22(28)21(27)23(29)25(26)31/h3-10,24H,2,11-14H2,1H3,(H,36,37)/p-1 |
InChI Key |
QANFTCKCQHCCDY-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCC1(C(C(=C(C(=C1F)F)F)F)F)OC(=O)CCC(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)

![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)



![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)

![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)

![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)

